Magnolianin

Descripción general

Descripción

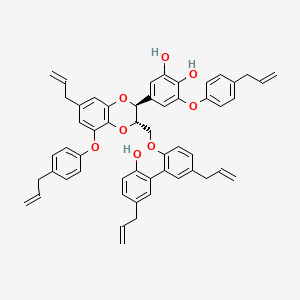

Magnolianin is a novel trilignan compound isolated from the bark of Magnolia obovata. It exhibits potent inhibitory activity against 5-lipoxygenase, an enzyme involved in the inflammatory response . The molecular formula of this compound is C54H50O8, and it has a molecular weight of 826.986 g/mol .

Aplicaciones Científicas De Investigación

Magnolianin has several scientific research applications:

Chemistry: Used as a reference compound in phytochemical studies and for the synthesis of novel lignan derivatives.

Biology: Studied for its role in inhibiting 5-lipoxygenase, which is involved in the inflammatory response.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mecanismo De Acción

Target of Action

Magnolianin, a novel trilignan from the bark of Magnolia obovata, exhibits potent inhibitory activity against 5-lipoxygenase . The primary target of this compound is the enzyme 5-lipoxygenase, which plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to leukotrienes .

Mode of Action

This compound interacts with its target, 5-lipoxygenase, and inhibits its activity. This interaction results in a decrease in the production of leukotrienes, which are potent mediators of inflammation . The inhibition of 5-lipoxygenase by this compound is strong, with an IC50 value of 0.45 µM in guinea pig polymorphonuclear leukocytes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene synthesis pathway. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby attenuating the inflammatory response . The downstream effects of this include a reduction in inflammation and associated symptoms.

Pharmacokinetics

It is known that this compound is a lipophilic compound, which suggests that it may be well-absorbed and distributed throughout the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting 5-lipoxygenase and reducing the production of leukotrienes, this compound can attenuate the inflammatory response at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound may be affected by the presence of other compounds in the Magnolia bark, as these compounds can interact with this compound and potentially alter its activity Additionally, the stability of this compound may be influenced by factors such as temperature and pH

Safety and Hazards

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Magnolianin is typically isolated from natural sources, particularly the bark of Magnolia obovata. The extraction process involves the use of organic solvents such as ethanol or methanol to obtain crude extracts, which are then purified using chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Magnolia obovata bark. The process includes:

Collection and Drying: The bark is collected and dried to reduce moisture content.

Extraction: The dried bark is subjected to solvent extraction using ethanol or methanol.

Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

Quality Control: The purity and quality of this compound are assessed using analytical methods such as HPLC and GC-MS.

Análisis De Reacciones Químicas

Types of Reactions

Magnolianin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

Honokiol: A neolignan found in Magnolia species, with neuroprotective and anti-inflammatory effects.

Uniqueness of Magnolianin

This compound is unique due to its potent inhibitory activity against 5-lipoxygenase, with an IC50 value of 0.45 µM . This makes it a promising candidate for the development of anti-inflammatory and anticancer therapies. Additionally, its trilignan structure distinguishes it from other lignans like magnolol and honokiol, which have different chemical structures and biological activities .

Propiedades

IUPAC Name |

5-[(2S,3S)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H50O8/c1-6-11-35-16-22-41(23-17-35)59-48-33-40(32-46(56)52(48)57)53-51(34-58-47-27-21-38(14-9-4)29-44(47)43-28-37(13-8-3)20-26-45(43)55)62-54-49(30-39(15-10-5)31-50(54)61-53)60-42-24-18-36(12-7-2)19-25-42/h6-10,16-33,51,53,55-57H,1-5,11-15,34H2/t51-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXVGDLGKOJDMY-XXWZEBKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OC2=CC(=CC3=C2OC(C(O3)C4=CC(=C(C(=C4)OC5=CC=C(C=C5)CC=C)O)O)COC6=C(C=C(C=C6)CC=C)C7=C(C=CC(=C7)CC=C)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=CC=C(C=C1)OC2=CC(=CC3=C2O[C@H]([C@@H](O3)C4=CC(=C(C(=C4)OC5=CC=C(C=C5)CC=C)O)O)COC6=C(C=C(C=C6)CC=C)C7=C(C=CC(=C7)CC=C)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H50O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

827.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the biological activity of Magnolianin?

A1: While this compound itself was not found to inhibit nitric oxide production in lipopolysaccharide-activated macrophages, its structural relatives, magnolol, honokiol, and obovatol, did exhibit this activity []. These three neolignans demonstrated weak inhibition of inducible nitric oxide synthase (iNOS) enzyme activity but potently inhibited iNOS induction and nuclear factor-kappaB activation []. This suggests that this compound, being a trineolignan, may possess different biological activities yet to be explored. Further research is needed to elucidate the specific targets and downstream effects of this compound.

Q2: What is the chemical structure of this compound?

A2: The structure of this compound has been elucidated as a novel trilignan, but unfortunately, the provided abstract does not disclose the specific molecular formula, weight, or spectroscopic data []. To access this information, it is recommended to consult the full research article.

Q3: Are there any known structure-activity relationships for this compound or related compounds?

A3: Although specific SAR data for this compound is unavailable in the provided abstracts, research on related compounds from Magnolia obovata provides some insights. The study observed that the neolignans (magnolol, honokiol, and obovatol) exhibited inhibitory activity against NO production, while the trineolignan this compound and other tested compounds did not []. This suggests that the number of lignan units and their specific arrangement within the molecule might play a role in determining the activity. Further investigations are needed to confirm these preliminary observations and establish a comprehensive SAR profile for this compound and its analogues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2//',2//'-dimethyl-6-oxospiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4//'-oxane]-9-carboxylate](/img/no-structure.png)

![4-(3-Anilino-6-methylimidazo[1,2-a]pyridin-2-yl)-2,6-dimethoxyphenol](/img/structure/B1181570.png)

![4-(3-Anilinoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181571.png)

![4-(3-Anilino-5-methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181573.png)

![4-[3-(4-Methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181574.png)